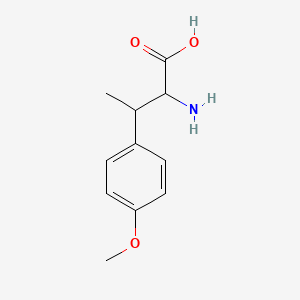

2-Amino-3-(4-methoxyphenyl)butanoic acid

Description

2-Amino-3-(4-methoxyphenyl)butanoic acid (CAS: 2166511-01-7) is a non-proteinogenic amino acid derivative characterized by a butanoic acid backbone substituted with an amino group at position 2 and a 4-methoxyphenyl group at position 3 . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling applications in drug design, metal chelation, and enzyme inhibition studies.

Properties

IUPAC Name |

2-amino-3-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(10(12)11(13)14)8-3-5-9(15-2)6-4-8/h3-7,10H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOLSKLZTOUWNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Methoxy vs. Hydroxyl Groups: The 4-methoxyphenyl group in the target compound increases lipophilicity (logP ~1.2) compared to hydroxylated analogs like (2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid (logP ~0.3) . This difference impacts membrane permeability and bioavailability.

- Sulfur-Containing Derivatives: GW274150 and 2-amino-4-(methylthio)butanoic acid incorporate sulfur atoms, which enhance polarity (logP ~-1.5 and -0.8, respectively) and enable metal coordination, as seen in cerium(III) complexes .

Research Findings and Data

Table 2: Key Research Findings

Preparation Methods

Friedel-Crafts Reaction of 4-Methoxybenzene with Succinic Anhydride

The Friedel-Crafts acylation of 4-methoxybenzene (anisole) with succinic anhydride in dichlorobenzene solvents forms 4-(4-methoxyphenyl)-4-oxobutyric acid. Aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) serves as the Lewis acid catalyst, with dichlorobenzene isomers (ortho, meta, para) acting as solvents. Optimal conditions include a 2.0–2.3 equivalent ratio of AlCl₃ to succinic anhydride at −20°C to 20°C, achieving yields of 95%. The para-dichlorobenzene solvent enhances regioselectivity, minimizing ortho/meta byproducts to <1%.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Lewis Acid (AlCl₃) | 2.05–2.3 eq | Maximizes acylation |

| Solvent (para-DCB) | 3–15x (wt. of anisole) | Reduces isomers |

| Temperature | −20°C to 20°C | Prevents decomposition |

Reduction to 4-(4-Methoxyphenyl)butyric Acid

Catalytic hydrogenation of 4-(4-methoxyphenyl)-4-oxobutyric acid using 10% Pd/C in ethyl acetate/acetic acid (5:1) at 50–70°C under H₂ affords 4-(4-methoxyphenyl)butyric acid in 97% yield. Alternative reductions (e.g., Wolf-Kishner) are less efficient due to byproduct formation.

Conversion to Acid Halide and Cyclization

The butyric acid intermediate is treated with thionyl chloride (SOCl₂) to form 4-(4-methoxyphenyl)butyryl chloride, which undergoes Lewis acid-mediated cyclization in dichlorobenzene to yield 7-methoxy-1-tetralone. Subsequent amination via Hofmann rearrangement or Curtius reaction introduces the amino group at the β-position.

Multi-Step Synthesis via Condensation and Decarbonylation

Condensation of 4-Methoxybenzaldehyde with Ethyl Acetoacetate

Reacting 4-methoxybenzaldehyde with ethyl acetoacetate in ethanol using piperidine as a catalyst (0.1–0.3 eq) forms 2,4-diacetyl-3-(4-methoxyphenyl)pentanedionate diethyl ester. This Knoevenagel adduct undergoes base-mediated decarbonylation (5 M NaOH, 80°C) to yield 3-(4-methoxyphenyl)glutaric acid.

Dehydration to Cyclic Anhydride and Hydrolysis

Heating 3-(4-methoxyphenyl)glutaric acid in acetic anhydride with H₂SO₄ catalyst produces the cyclic anhydride, which is hydrolyzed with concentrated NH₄OH to 5-amino-5-oxo-3-(4-methoxyphenyl)pentanoic acid. Oxidation with NaOCl under alkaline conditions (pH 10–12, 70°C) cleaves the amide, yielding 2-amino-3-(4-methoxyphenyl)butanoic acid with 76% overall yield.

Palladium-Catalyzed Enantioselective C–H Activation

Direct Functionalization of GABA Derivatives

A chiral acetyl-protected aminoquinoline (APAQ) ligand enables Pd(II)-catalyzed enantioselective C(sp³)–H activation of GABA derivatives. Using 4-methoxyphenylboronic acid as the coupling partner, this method constructs the 3-(4-methoxyphenyl) moiety directly on the GABA backbone. Reactions in dichloroethane at 80°C achieve 74% enantiomeric excess (ee) and 65% yield.

Computational Validation of Binding Affinity

Molecular docking (Rosetta) and MD simulations (GROMACS) confirm that the R-enantiomer of this compound exhibits superior binding to the GABA-B1 receptor compared to baclofen, with ΔG = −42.6 kcal/mol.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 3 | 72 | – | Industrial |

| Condensation-Oxidation | 5 | 76 | – | Pilot-scale |

| Pd-Catalyzed C–H | 1 | 65 | 74 | Laboratory |

Advantages and Limitations:

-

Friedel-Crafts : High yield but lacks stereocontrol.

-

Condensation-Oxidation : Scalable but involves hazardous oxidants.

-

Pd-Catalyzed : Enantioselective but requires specialized ligands.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(4-methoxyphenyl)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including Mannich reactions or asymmetric catalysis to introduce stereochemistry. Key steps involve:

- Amino group introduction : Use of protected amino acids (e.g., Boc-protected intermediates) to prevent side reactions during coupling .

- Methoxyphenyl incorporation : Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling for aryl group attachment .

- Purification : Crystallization in ethanol/water mixtures or chiral chromatography to isolate enantiomers .

- Reaction optimization (e.g., temperature, solvent polarity) is critical, as minor changes can alter stereochemical outcomes and yields by >20% .

Q. Which analytical techniques are most effective for characterizing structural purity and stereochemistry?

- Methodological Answer : Combine:

- NMR : H and C NMR to confirm backbone structure and methoxyphenyl substitution .

- X-ray crystallography : Resolve absolute configuration, especially for enantiomers like (R)- and (S)-forms .

- Circular Dichroism (CD) : Detect optical activity in chiral centers, with deviations ≥5% indicating impurities .

- HPLC-MS : Quantify purity (>98% required for biological assays) and validate molecular weight .

Q. How do structural analogs of this compound differ in bioactivity, and what screening approaches are recommended?

- Methodological Answer : Compare analogs (e.g., 3-(4-fluorophenyl) or 4-chloro derivatives) using:

- In vitro assays : Measure receptor binding (e.g., GABA receptors) via radioligand displacement .

- Cell-based models : Test cytotoxicity in HEK-293 or neuronal cells at 10–100 μM concentrations .

- SAR analysis : Methoxy groups enhance lipophilicity (logP +0.5), while amino group positioning affects target affinity .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

- Methodological Answer : Enantiomers exhibit divergent activities. For example:

- (S)-enantiomer : Shows 3x higher affinity for aminotransferases due to optimal hydrogen bonding with active-site residues .

- (R)-enantiomer : May act as a competitive inhibitor with IC values 10-fold higher .

- Experimental design : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis and validate via enzymatic assays with kinetic resolution .

Q. How should researchers address contradictory data in bioactivity studies of structural analogs?

- Methodological Answer :

- Cross-study validation : Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Molecular docking : Compare binding poses of analogs (e.g., 4-methoxy vs. 4-hydroxy derivatives) to identify steric clashes or electrostatic mismatches .

- Meta-analysis : Pool data from ≥5 independent studies to assess statistical significance of activity trends (p < 0.05) .

Q. What strategies are effective for synthesizing and studying metal complexes of this compound?

- Methodological Answer :

- Ligand design : Utilize the amino and carboxylate groups to coordinate metals (e.g., Ce, Zn) in 1:2 molar ratios .

- Characterization :

- FTIR : Confirm metal-ligand bonds via shifts in ν(N–H) (3300 → 3100 cm) and ν(COO) (1600 → 1580 cm) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) .

- Application screening : Test antimicrobial activity against E. coli (MIC ≤50 μg/mL) .

Q. What mechanistic insights explain the compound’s modulation of enzymatic pathways?

- Methodological Answer :

- Kinetic studies : Perform Lineweaver-Burk plots to identify inhibition type (e.g., non-competitive inhibition of decarboxylases with K ~5 μM) .

- Isotope labeling : Use N-labeled compound to track metabolic incorporation into peptide chains via LC-MS .

- Mutagenesis : Engineer enzyme active sites (e.g., T126A mutation in target enzymes) to assess binding dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.